molecular formula C15H17N3O4 B5853023 5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide

Cat. No.: B5853023
M. Wt: 303.31 g/mol
InChI Key: CYAVJZBHKJGVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a morpholine ring attached to a benzamide structure. It has been studied for its potential in various fields, including medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with a benzamide derivative. One common method involves the use of N,N-carbonyldiimidazole (CDI) as a coupling agent in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels and L-type calcium channels, which are crucial for neuronal signaling. This inhibition can lead to anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide is unique due to its specific combination of the pyrrolidine-2,5-dione and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAVJZBHKJGVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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